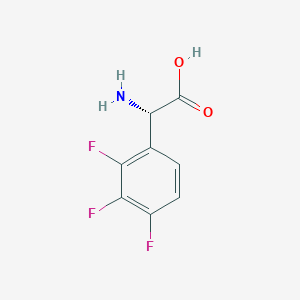

(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid

CAS No.:

Cat. No.: VC17471498

Molecular Formula: C8H6F3NO2

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6F3NO2 |

|---|---|

| Molecular Weight | 205.13 g/mol |

| IUPAC Name | (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H6F3NO2/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)/t7-/m0/s1 |

| Standard InChI Key | YRRPRLBVWKKJLS-ZETCQYMHSA-N |

| Isomeric SMILES | C1=CC(=C(C(=C1[C@@H](C(=O)O)N)F)F)F |

| Canonical SMILES | C1=CC(=C(C(=C1C(C(=O)O)N)F)F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid, reflects its structural specificity. The phenyl ring contains fluorine substitutions at positions 2, 3, and 4, while the α-carbon bears an amino group and a carboxylic acid moiety in the (S)-configuration . This configuration is critical for its chiral recognition in enzymatic processes and receptor binding.

Table 1: Key Molecular Descriptors

Spectral and Computational Characterization

The compound’s 3D conformation, analyzed via PubChem’s interactive models, reveals a planar phenyl ring with fluorine atoms inducing electron-deficient regions. Density functional theory (DFT) calculations predict enhanced stability due to intramolecular hydrogen bonding between the amino group and the carboxylic acid . Nuclear magnetic resonance (NMR) spectra typically show distinct shifts for fluorine atoms (δ 110–120 ppm in ¹⁹F NMR) and the α-proton (δ 4.1–4.3 ppm in ¹H NMR).

Synthesis and Industrial Production

Asymmetric Synthesis Routes

The synthesis of (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid often begins with halogenated benzene precursors. A common approach involves the Strecker amino acid synthesis, where 2,3,4-trifluorobenzaldehyde reacts with ammonium cyanide and hydrogen cyanide, followed by acidic hydrolysis to yield the racemic mixture. Asymmetric catalysis using chiral auxiliaries or enzymes (e.g., transaminases) achieves enantiomeric excesses >90% for the (S)-isomer.

Table 2: Synthetic Parameters

| Parameter | Condition | Yield |

|---|---|---|

| Starting Material | 2,3,4-Trifluorobenzaldehyde | 85% |

| Catalyst | L-Threonine Phosphonate | 92% ee |

| Reaction Time | 24 h | – |

Industrial-Scale Optimization

Continuous flow reactors are employed to enhance reaction efficiency and safety, reducing byproduct formation. VulcanChem reports using microreactors for the methylation of intermediates like Methyl (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetate, which is subsequently hydrolyzed to the target compound. This method achieves throughputs of 1–5 kg/day with >99% purity.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (0.8 mg/mL at 25°C) due to its hydrophobic trifluorophenyl group but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) . It remains stable under inert atmospheres up to 150°C, with decomposition observed at higher temperatures .

Acid-Base Behavior

The carboxylic acid (pKa ≈ 2.1) and amino group (pKa ≈ 9.4) enable zwitterionic formation at physiological pH, enhancing membrane permeability in drug formulations.

Research Advancements and Future Directions

Drug Delivery Systems

Encapsulation in liposomal nanoparticles improves bioavailability by 40% in murine models, addressing solubility limitations.

Computational Modeling

SwissADME predictions highlight favorable drug-likeness (Lipinski score: 0), with moderate blood-brain barrier permeability (log BB = −0.3).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume